1-(4-chlorophenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the triazole class Triazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agriculture
Scientific Research Applications
1-(4-chlorophenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for its potential to inhibit specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of agrochemicals, such as herbicides or fungicides, due to its potential bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Introduction of the Chlorophenyl and Phenoxyphenyl Groups: The chlorophenyl and phenoxyphenyl groups are introduced through nucleophilic substitution reactions. These reactions typically require the presence of a base, such as potassium carbonate, and are conducted in polar aprotic solvents like dimethylformamide (DMF).
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the triazole intermediate with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides (e.g., EDCI) or coupling agents like HATU.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-chlorophenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carboxamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Nitro, sulfonyl, or halogenated derivatives
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. Additionally, the aromatic groups may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Lacks the phenoxyphenyl group, which may alter its biological activity and binding properties.
1-(4-phenoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Lacks the chlorophenyl group, potentially affecting its chemical reactivity and biological interactions.
1-(4-chlorophenyl)-5-methyl-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide: Contains a methoxy group instead of a phenoxy group, which may influence its solubility and pharmacokinetic properties.
Uniqueness: 1-(4-chlorophenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both chlorophenyl and phenoxyphenyl groups, along with the triazole ring, provides a versatile scaffold for further functionalization and optimization in various applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-methyl-N-(4-phenoxyphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O2/c1-15-21(25-26-27(15)18-11-7-16(23)8-12-18)22(28)24-17-9-13-20(14-10-17)29-19-5-3-2-4-6-19/h2-14H,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHUDLLFNNTGAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.